molecular formula C12H15N3O4S B11711222 N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide

N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11711222
M. Wt: 297.33 g/mol
InChI Key: DARHOTOXJCIPCL-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a cyanoethyl group, a nitro group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-(2-cyanoethyl)-N-(propan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Reduction of the nitro group: Produces N-(2-cyanoethyl)-N-(propan-2-yl)benzenesulfonamide.

    Reduction of the cyano group: Produces N-(2-aminoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide.

    Substitution reactions: Can yield various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues. The nitro and cyano groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide
  • 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite

Uniqueness

N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

N-(2-cyanoethyl)-2-nitro-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H15N3O4S/c1-10(2)14(9-5-8-13)20(18,19)12-7-4-3-6-11(12)15(16)17/h3-4,6-7,10H,5,9H2,1-2H3

InChI Key

DARHOTOXJCIPCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC#N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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